molecular formula C7H7NO2 B103048 4-Methoxypicolinaldehyde CAS No. 16744-81-3

4-Methoxypicolinaldehyde

Cat. No. B103048
CAS RN: 16744-81-3
M. Wt: 137.14 g/mol
InChI Key: UEVABMBUZNGYQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds is a topic of interest in the field of organic chemistry. In the first paper, a one-pot four-component synthesis method is described for creating triazolyl methoxy phenylquinazolines. This method involves the use of aromatic propargylated aldehydes, azides, 2-aminobenzophenone derivatives, and ammonium acetate, catalyzed by an acidic ionic liquid and copper acetate/sodium ascorbate, yielding products in excellent yields . Although 4-Methoxypicolinaldehyde is not specifically mentioned, the use of methoxy-substituted aldehydes in such reactions could potentially be relevant for its synthesis.

Molecular Structure Analysis

The molecular structure of 4-Methoxypicolinaldehyde would consist of a picolinic aldehyde core with a methoxy group attached. The papers do not directly analyze the molecular structure of this compound, but they do discuss the structures of related heterocyclic compounds. For instance, the second paper describes the synthesis of 2-hydroxypyrano[3,2-c]quinolin-5-ones from 4-hydroxyquinolin-2(1H)-ones, which involves a tandem Knoevenagel condensation and Michael addition . The structural motifs in these compounds could provide insights into the reactivity and electronic properties of 4-Methoxypicolinaldehyde.

Chemical Reactions Analysis

The chemical reactions discussed in the papers focus on the synthesis of heterocyclic compounds with various functionalities. The third paper discusses the use of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one as a synthon for the synthesis of five and six-membered heterocycles with aldehyde functionality . This demonstrates the versatility of methoxy-substituted compounds in heterocyclic synthesis, which could be extrapolated to the reactivity of 4-Methoxypicolinaldehyde in similar chemical reactions.

Physical and Chemical Properties Analysis

Scientific Research Applications

1. Linkers for Solid Phase Organic Synthesis

4-Methoxypicolinaldehyde derivatives like 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde have been explored as linkers for solid phase organic synthesis. These electron-rich benzaldehyde derivatives, when attached to ArgoGel resins, can be reductively aminated to form secondary amines, which can then be converted into various compounds such as ureas, sulfonamides, and amides. This process allows for high purity and yield of the desired products (Swayze, 1997).

2. Synthesis and Optical Properties of Metal Complexes

4-Methoxypicolinaldehyde derivatives have been used in the synthesis of aluminum and zinc quinolates with modified optical properties. These compounds, with substituted styryl groups, exhibit improved thermal stability, solubility in organic solvents, and photoluminescence properties. They are particularly noted for their blue-green light emission, making them useful in various optical applications (Barberis & Mikroyannidis, 2006).

3. Growth of Crystals for Second Harmonic Generation

Vanillin, also known as 4-hydroxy 3-methoxy benzaldehyde, has been identified as a candidate for second harmonic generation applications in the ultra-violet and near infrared wavelength regions. Its high effective conversion efficiency and the ability to grow large single crystals make it a promising material for optical applications (Singh et al., 2001).

4. Analytical Applications

4-Methoxypicolinaldehyde derivatives like 4-(diethylamino)benzaldehyde have been utilized in analytical chemistry, particularly in the development of an HPLC-UV method for the analysis of methoxyamine, a potential anti-cancer drug. The derivatization and quantitative analysis techniques involving these compounds are crucial for pharmaceutical preparations (Liao et al., 2005).

5. Synthesis and Antiplasmodial Activity

The synthesis and evaluation of antiplasmodial activities of compounds like (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide, derived from 4-methoxybenzaldehyde, have been conducted. These studies are significant for the development of new treatments for malaria (Hadanu et al., 2010).

Safety And Hazards

4-Methoxypicolinaldehyde is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-methoxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-10-7-2-3-8-6(4-7)5-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVABMBUZNGYQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90489466
Record name 4-Methoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90489466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxypicolinaldehyde

CAS RN

16744-81-3
Record name 4-Methoxy-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16744-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90489466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxypyridine-2-carboxaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
MS Garre, R Losantos, S Gutierrez… - The Journal of …, 2019 - ACS Publications
… This was synthesized following the general procedure, starting with 4-methoxypicolinaldehyde (0.029 g, 0.21 mmol). Purification by flash column chromatography on silica gel (40% …
Number of citations: 6 pubs.acs.org
P Comba, S Hunoldt, M Morgen, J Pietzsch… - Inorganic …, 2013 - ACS Publications
Pentadentate bispidine ligands (3,7-diazabicyclo[3.3.1]nonanes) are optimized for maximum complex stability and facile functionalization with respect to their coupling to biological …
Number of citations: 57 pubs.acs.org
TH Brown, RC Blakemore, GJ Durant… - European journal of …, 1993 - Elsevier
The synthesis and biological activity of some novel 2-amino-4-pyrimidone derivatives is described. Side-chains associated with H 2 -antagonist activity are attached through the 2-amino …
Number of citations: 6 www.sciencedirect.com
LD Mani - 2021 - digitalcollections.wesleyan.edu
… To a cooled (0 ̊C) solution of 4-methoxypicolinaldehyde (0.158g, 0.115 mmol) and (4methoxypyridin-2-yl)methanamine (0.228g, 1.65 mmol, 1.43 equiv.) in dry dichloromethane (1 mL) …
Number of citations: 0 digitalcollections.wesleyan.edu
M Dichiara, QJ Simpson, A Quotadamo… - ACS Infectious …, 2023 - ACS Publications
Leishmaniasis is a collection of diseases caused by more than 20 Leishmania parasite species that manifest as either visceral, cutaneous, or mucocutaneous leishmaniasis. Despite the …
Number of citations: 1 pubs.acs.org
M Brandstätter, RF Turro, SE Reisman - authors.library.caltech.edu
… Prepared from 4-methoxypicolinaldehyde (250 mg, 1.82 mmol) and isopropylamine (129 mg, 2.19 mmol) following General Procedure 1. After concentration in vacuo, 1k (310 mg, 1.73 …
Number of citations: 0 authors.library.caltech.edu
P Comba, M Morgen, H Wadepohl - Inorganic chemistry, 2013 - ACS Publications
Bispidines (3,7-diazabicyclo[3.3.1]nonanes) as very rigid and highly preorganized ligands find broad application in the field of coordination chemistry, and the redox potentials of their …
Number of citations: 61 pubs.acs.org
KB Teuscher, KM Meyers, Q Wei, JJ Mills… - Journal of medicinal …, 2022 - ACS Publications
… Enantiopure benzylic amines were synthesized in three steps beginning with the condensation of 4-methoxypicolinaldehyde with the appropriate Ellman’s chiral auxiliary, (S)- or (R)- 2-…
Number of citations: 11 pubs.acs.org
C Eidamshaus, HU Reissig - 2011 - Wiley Online Library
A simple procedure for the synthesis of enantiopure hydroxymethyl‐substituted pyridine derivatives is presented. The developed method is based on TMSOTf‐promoted …
R Liberatore - 2018 - d-scholarship.pitt.edu
The application of transition metals to the synthesis complex organic products has become an extremely important facet of chemistry in the last few decades. Such metal complexes …
Number of citations: 2 d-scholarship.pitt.edu

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